molecular formula C12H22N4 B13345941 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine

Cat. No.: B13345941
M. Wt: 222.33 g/mol
InChI Key: QCIXHYQSGDANLA-UHFFFAOYSA-N
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Description

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dichloromethane or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as column chromatography are essential to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .

Scientific Research Applications

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine is unique due to its combination of the pyrazole, piperidine, and amine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

3-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-amine

InChI

InChI=1S/C12H22N4/c1-15-9-5-12(14-15)11-4-2-7-16(10-11)8-3-6-13/h5,9,11H,2-4,6-8,10,13H2,1H3

InChI Key

QCIXHYQSGDANLA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)CCCN

Origin of Product

United States

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